molecular formula C24H22N2O B11337242 N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide

Cat. No.: B11337242
M. Wt: 354.4 g/mol
InChI Key: VPPFVYSTHRZLBK-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide can be achieved through various synthetic routes. One common method involves the reaction between tryptamine and ibuprofen using N,N′-dicyclohexylcarbodiimide as a dehydrating reagent . The structure of the newly synthesized compound can be determined by nuclear magnetic resonance (NMR), UV, IR, and mass spectral data.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of N,N′-dicyclohexylcarbodiimide as a dehydrating agent is common due to its effectiveness in forming amide bonds .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other similar compounds.

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-methylbenzamide

InChI

InChI=1S/C24H22N2O/c1-17-9-5-6-12-19(17)24(27)26-15-21(18-10-3-2-4-11-18)22-16-25-23-14-8-7-13-20(22)23/h2-14,16,21,25H,15H2,1H3,(H,26,27)

InChI Key

VPPFVYSTHRZLBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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